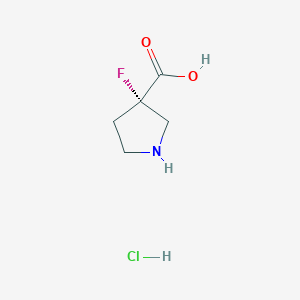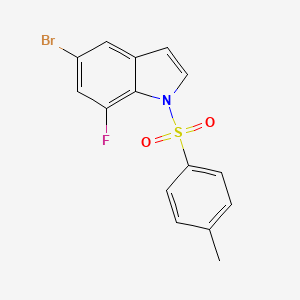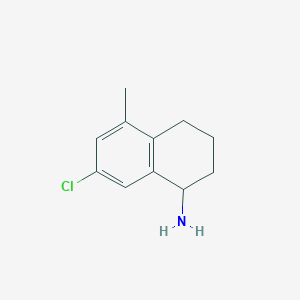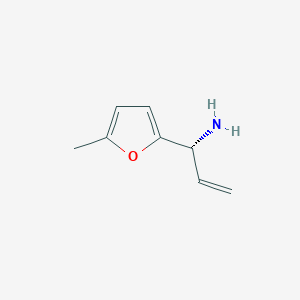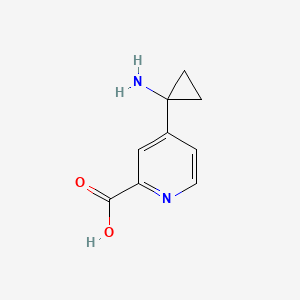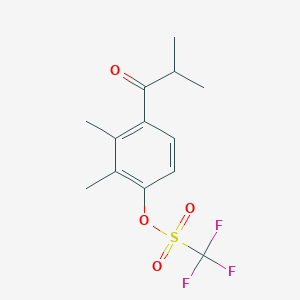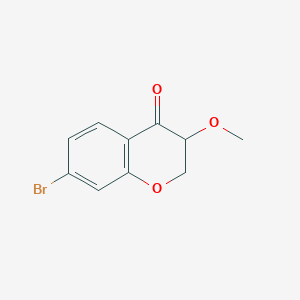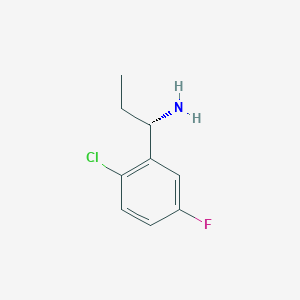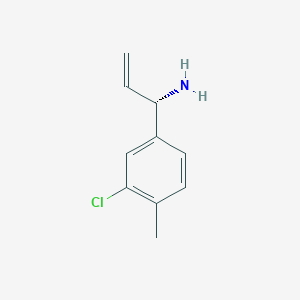![molecular formula C11H8N3O2S- B13055551 (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate is an organic compound that features a pyrazine ring, an ethylidene group, an amino group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate typically involves the condensation of pyrazine-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated systems and reactors can further optimize the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: The compound may be investigated for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.
Wirkmechanismus
The mechanism of action of (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-[1-(pyridin-2-yl)ethylidene]aminothiophene-2-carboxylate: Similar structure with a pyridine ring instead of a pyrazine ring.
(E)-[1-(quinolin-2-yl)ethylidene]aminothiophene-2-carboxylate: Contains a quinoline ring, offering different electronic properties.
(E)-[1-(benzothiazol-2-yl)ethylidene]aminothiophene-2-carboxylate: Features a benzothiazole ring, which may influence its reactivity and applications.
Uniqueness
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate is unique due to its combination of a pyrazine ring and a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of novel materials or bioactive compounds.
Eigenschaften
Molekularformel |
C11H8N3O2S- |
|---|---|
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
3-(1-pyrazin-2-ylethylideneamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2S/c1-7(9-6-12-3-4-13-9)14-8-2-5-17-10(8)11(15)16/h2-6H,1H3,(H,15,16)/p-1 |
InChI-Schlüssel |
LDMLRYJNEWNFKO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=NC1=C(SC=C1)C(=O)[O-])C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)

![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
